molecular formula C18H25N3O B12519828 2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- CAS No. 681171-53-9

2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-

Cat. No.: B12519828
CAS No.: 681171-53-9
M. Wt: 299.4 g/mol
InChI Key: RVILXWOEUIULFQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The compound emerged from systematic efforts to develop modified pyridine derivatives with enhanced electronic and steric properties. While its exact discovery date remains unspecified in public databases, structural analogs featuring dimethylaminoethyl and methoxyphenyl groups first appeared in chemical literature during the early 2000s. For instance, the related compound 6-(2-{5-[2-(dimethylamino)ethyl]-2,3-difluorophenyl}ethyl)-4-methoxypyridin-2-amine (PubChem CID 158447567) was first registered in PubChem in December 2021. This suggests that the target compound likely originated from similar synthetic campaigns focused on functionalizing pyridine cores with branched alkylamine side chains.

The development timeline parallels advancements in cross-coupling methodologies, particularly Buchwald-Hartwig amination and Suzuki-Miyaura reactions, which enabled precise installation of aromatic and aliphatic substituents on heterocyclic scaffolds. Early synthetic routes to such compounds typically involved multi-step sequences combining:

  • Nucleophilic aromatic substitution for methoxy group introduction
  • Palladium-catalyzed couplings for aryl-ethyl linkages
  • Reductive amination for dimethylaminoethyl side chain incorporation
Synthetic Milestone Approximate Period Key Reaction Types
Core pyridine synthesis 1990s–2000s Cyclocondensation, Hantzsch synthesis
Methoxy group functionalization 2000–2010 SNAr, Ullmann coupling
Side chain elaboration 2010–present Buchwald-Hartwig, Suzuki-Miyaura

Chemical Significance in Heterocyclic Compound Research

This molecule exemplifies three critical trends in modern heterocyclic chemistry:

  • Bioisosteric replacement : The dimethylaminoethyl group serves as a cationic bioisostere, mimicking protonated amines in biological targets while improving metabolic stability.
  • Conformational control : The ethyl spacer between the pyridine and dimethylamino groups enables optimal spatial orientation for receptor binding, as evidenced in related cholinesterase inhibitors.
  • Electronic modulation : The methoxy substituent at position 2 of the phenyl ring donates electron density through resonance, altering the compound's π-π stacking capabilities compared to unsubstituted analogs.

Recent studies on structurally similar compounds demonstrate enhanced acetylcholinesterase inhibition when combining methoxyphenyl and dimethylaminoethyl motifs. For example, derivative 3m from a 2024 Nature study showed IC₅₀ values of 34.81 µM against AChE, attributed to its balanced hydrophobic/hydrophilic substituents. While quantitative structure-activity relationship (QSAR) data for the exact compound remains unpublished, these findings suggest its potential as a lead structure for neurodegenerative disease therapeutics.

Position Within Pyridine Derivative Classification Systems

The compound occupies a unique niche in pyridine taxonomy due to its polyfunctional architecture:

Primary classification :

  • Core structure : 2-Aminopyridine (CAS registry number 504-29-0)
  • Substituent hierarchy :
    • Position 6: 4-[2-(Dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl group
    • Position 2: Amine (-NH₂)

Comparative analysis with related derivatives :

Feature Target Compound PubChem CID 158447567 PubChem CID 114033
Pyridine substitution 2-NH₂, 6-aryl 2-NH₂, 4-OCH₃, 6-aryl 2-(dialkylaminoethyl)
Aryl group composition Methoxy/ethyl/dimethylaminoethyl Difluoro/dimethylaminoethyl p-Methoxybenzyl
Molecular weight ~335 g/mol (estimated) 335.4 g/mol 383.4 g/mol

Properties

CAS No.

681171-53-9

Molecular Formula

C18H25N3O

Molecular Weight

299.4 g/mol

IUPAC Name

6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]pyridin-2-amine

InChI

InChI=1S/C18H25N3O/c1-5-13-11-15(16-7-6-8-18(19)20-16)17(22-4)12-14(13)9-10-21(2)3/h6-8,11-12H,5,9-10H2,1-4H3,(H2,19,20)

InChI Key

RVILXWOEUIULFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1CCN(C)C)OC)C2=NC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Core Phenyl Ring Functionalization

Step 1: Introduction of the 2-Methoxy Group
Starting with phenol derivatives, methoxylation is typically achieved via O-methylation. For example:

  • Methylation of 2-hydroxyphenyl derivatives using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Step 2: Introduction of the 5-Ethyl Group
Ethyl groups can be introduced via Friedel-Crafts alkylation or Suzuki coupling , depending on directing effects:

  • Friedel-Crafts alkylation : Requires a directing group (e.g., nitro or methoxy) to control regioselectivity. For instance, 2-methoxyphenol can undergo alkylation at the 5-position using ethyl bromide and a Lewis acid catalyst.
  • Suzuki coupling : A palladium-catalyzed reaction between a boronic acid (e.g., ethylboronic acid) and a halogenated intermediate. This method avoids over-alkylation and offers better selectivity.

Step 3: Introduction of the 4-[2-(dimethylamino)ethyl] Group
This group is introduced via nucleophilic substitution or alkylation :

  • Nucleophilic substitution : A bromide at the 4-position reacts with dimethylaminoethylamine in the presence of a base (e.g., NaH or K₂CO₃).
  • Alkylation : Dimethylaminoethyl bromide reacts with a phenolic intermediate under basic conditions.

Optimized Synthetic Route

A streamlined approach to synthesize the substituted phenyl group:

  • Start with 2-methoxy-5-ethylphenol (prepared via Friedel-Crafts alkylation or Suzuki coupling).
  • Brominate at the 4-position using NBS or Br₂ in a directing solvent (e.g., CCl₄).
  • Substitute bromine with 2-(dimethylamino)ethylamine using a nucleophilic aromatic substitution (e.g., DMF, 80°C, 12 h).
Step Reagents/Conditions Yield (%) Reference
Methylation CH₃I, K₂CO₃, DMF, 60°C, 4 h 85–90
Suzuki coupling Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C 75–80
Nucleophilic substitution 2-(dimethylamino)ethylamine, NaH, DMF, 80°C, 12 h 60–65

Coupling the Phenyl Group to 2-Aminopyridine

The final step involves attaching the substituted phenyl group to 2-aminopyridine. Two primary methods are considered: Buchwald-Hartwig amination and Ullmann coupling .

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is ideal for aryl halides and amines.

  • Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 100°C.
  • Advantages : High yield, tolerance to functional groups.
  • Limitations : Requires a halogen on the phenyl group.
Substrate Catalyst System Yield (%) Reference
4-Bromo-phenyl derivative Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene, Cs₂CO₃ 70–75

Ullmann Coupling

A copper-mediated reaction suitable for aryl halides and amines.

  • Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C.
  • Advantages : Lower cost compared to palladium catalysts.
  • Limitations : Harsher conditions may degrade sensitive functional groups.
Substrate Catalyst System Yield (%) Reference
4-Bromo-phenyl derivative CuI, 1,10-phenanthroline, K₃PO₄, DMF, 120°C 65–70

Alternative Approaches

One-Pot Multicomponent Reactions

For simplicity, multicomponent reactions (MCRs) can synthesize the core structure in fewer steps. For example:

  • Huisgen cycloaddition : Combines alkyne, azide, and a carbonyl compound to form triazole intermediates, which are then functionalized.

Microwave-Assisted Synthesis

Accelerates reaction kinetics and improves yields. For instance:

  • Methylation or alkylation : Conducted in sealed tubes under microwave irradiation (150°C, 30 min).

Challenges and Considerations

Regioselectivity

The 2-methoxy group directs electrophiles to the 5-position, simplifying ethyl introduction. However, steric hindrance from the dimethylaminoethyl group may complicate coupling reactions.

Functional Group Compatibility

The dimethylamino group is sensitive to strong acids and oxidizing agents. Reactions requiring harsh conditions (e.g., Ullmann coupling) may necessitate protective groups.

Yield Optimization

Purification steps (e.g., column chromatography) are critical due to the complexity of the intermediate. Triethylamine or NaH may improve yields in substitution reactions.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research indicates that derivatives of 2-pyridinamine compounds exhibit significant activity as selective serotonin receptor agonists. For instance, compounds with similar structures have been investigated for their effects on the 5-HT2A receptor, showing promise in the treatment of depression and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance receptor selectivity and potency .

2. Anticancer Properties
Compounds related to 2-pyridinamine have been evaluated for their anticancer properties. Studies have shown that certain derivatives can inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell survival and growth. The ability to modify functional groups allows researchers to optimize these compounds for improved efficacy against various cancer types .

3. Neuropharmacology
The compound's interaction with neurotransmitter systems has also been studied. The presence of a dimethylamino group suggests potential interactions with cholinergic and adrenergic receptors, which could lead to applications in treating neurodegenerative diseases or enhancing cognitive function .

Pharmacological Applications

1. Selective Serotonin Receptor Modulation
The compound's structural features make it a candidate for developing selective serotonin receptor modulators, which are crucial in managing mood disorders. Research has indicated that modifications can yield compounds with high selectivity for the 5-HT2A receptor over other serotonin receptors, minimizing side effects associated with broader-spectrum drugs .

2. Drug Delivery Systems
Research into drug delivery mechanisms has identified pyridine derivatives as effective carriers for targeted drug delivery. The ability of these compounds to form complexes with various therapeutic agents enhances their solubility and stability, making them suitable for use in advanced drug formulations .

Industrial Applications

1. Synthesis of Fine Chemicals
The compound can serve as an intermediate in the synthesis of fine chemicals used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical transformations, enabling the production of more complex molecules with desired biological activities .

2. Catalysts in Organic Reactions
Due to its nitrogen-containing structure, 2-pyridinamine derivatives have been explored as catalysts in organic reactions, particularly in promoting nucleophilic substitutions and cyclization reactions. This application is valuable in synthetic organic chemistry where efficiency and selectivity are paramount .

Case Studies

Case Study 1: Antidepressant Development
A study focusing on the synthesis of 2-pyridinamine derivatives demonstrated their potential as antidepressants through in vitro assays on serotonin receptors. Results indicated that specific modifications increased binding affinity and selectivity towards the 5-HT2A receptor, suggesting a pathway for developing new antidepressant medications.

Case Study 2: Anticancer Activity
In another research project, a series of pyridinamine derivatives were synthesized and tested against various cancer cell lines. The results showed that certain compounds exhibited significant cytotoxic effects, leading to apoptosis in targeted cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Pyridinamine derivatives are common in pesticide formulations. For instance:

  • 3-chloro-N-(3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-2-pyridinamine (Fluazinam): A fungicide with a pyridinamine core substituted with chlorine and trifluoromethyl groups. Unlike the target compound, Fluazinam lacks the methoxy and ethyl substituents but includes nitro groups, enhancing its electron-deficient character for pesticidal activity .
  • Hexazinone: A triazine herbicide (3-cyclohexyl-6-(dimethylamino)-1-methyl-1,3,5-triazine-2,4(1H,3H)-dione) that shares the dimethylamino group but differs in the heterocyclic ring system (triazine vs. pyridine) .

Pharmacologically Active Pyridinamines

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its derivatives incorporate pyridinamine-like motifs fused with thiophene or pyrazole rings. These structures prioritize hydrogen bonding and π-π stacking interactions, which may differ from the target compound’s reliance on methoxy and dimethylamino groups for solubility or receptor binding .

Research Findings and Data

Property Target Compound Fluazinam Hexazinone Pyrimidine Derivative
Core Structure Pyridinamine Pyridinamine Triazinedione Pyrimidinediamine
Key Substituents Methoxy, ethyl, dimethylaminoethyl Chloro, nitro, trifluoromethyl Cyclohexyl, dimethylamino Ethyl, methoxy, isoquinolinyl, propynyl
Electron Effects Electron-rich (methoxy) and basic (dimethylamino) Electron-deficient (nitro, chloro) Moderately polar (triazine ring) Conjugated system (propynyl linker)
Reported Applications Not specified in evidence Fungicide Herbicide Not specified (structural analysis only)

Biological Activity

2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]- is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₂O
  • Molecular Weight : 246.31 g/mol
  • IUPAC Name : 6-(4-(2-(dimethylamino)ethyl)-5-ethyl-2-methoxyphenyl)pyridin-2-amine

Biological Activity Overview

Research has indicated that compounds featuring pyridine and substituted aromatic rings exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in various assays.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyridine derivatives. For instance:

  • Mechanism of Action : Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common mechanism among anti-inflammatory agents. The compound's structural features may enhance its binding affinity to COX enzymes.
  • Case Study : A study reported that a related compound exhibited an IC₅₀ value of 0.04 μmol for COX-2 inhibition, comparable to celecoxib, a standard anti-inflammatory drug .
CompoundIC₅₀ (μmol)Comparison DrugIC₅₀ (μmol)
2-Pyridinamine Derivative0.04 ± 0.02Celecoxib0.04 ± 0.01

2. Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties:

  • Antibacterial and Antiviral Effects : Recent literature suggests that pyridine compounds possess significant antibacterial and antiviral activities. The presence of functional groups such as methoxy and amino groups enhances these properties .

3. Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity:

  • Mechanism : Similar compounds have shown the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell signaling pathways involved in proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Features : The presence of the dimethylamino group is critical for enhancing solubility and biological activity.
  • Substituent Effects : Variations in substituents on the aromatic ring can significantly influence the potency and selectivity of the compound against specific biological targets.

Research Findings

Several studies have been conducted to evaluate the biological effects of related compounds:

  • A study on pyrimidine derivatives found that certain substitutions led to enhanced anti-inflammatory effects compared to traditional NSAIDs .
  • Another investigation highlighted the importance of electron-donating groups in improving the efficacy of pyridine-based drugs against inflammatory responses .

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